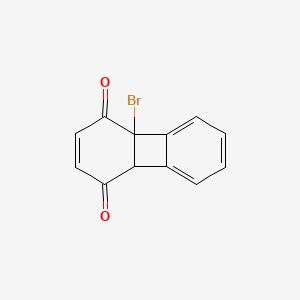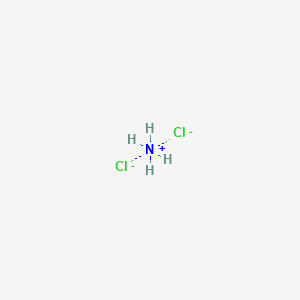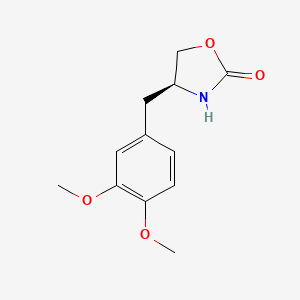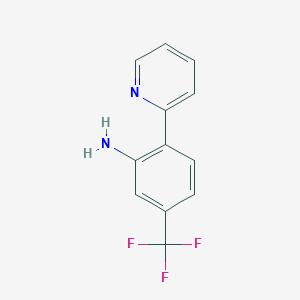
Pentan-2-ol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentan-2-ol, also known as sec-amyl alcohol, is an organic chemical compound with the molecular formula C5H12O. It is a secondary alcohol and is chiral, meaning it can exist as two enantiomers. Propanoic acid, also known as propionic acid, is a carboxylic acid with the chemical formula C3H6O2. It is a colorless liquid with a pungent odor and is miscible with water. Both compounds are used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentan-2-ol can be synthesized through the hydration of pentene. This process involves the addition of water to pentene in the presence of an acid catalyst, such as sulfuric acid, to produce pentan-2-ol . Propanoic acid can be produced through the oxidation of propan-1-ol using acidified potassium dichromate (VI) solution . The reaction is carried out under reflux conditions to ensure complete oxidation to the carboxylic acid.
Industrial Production Methods
Industrially, pentan-2-ol is produced as a component of amyl alcohol mixtures. These mixtures are obtained through the fermentation of carbohydrates or the hydration of alkenes . Propanoic acid is produced on a large scale through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst. This process involves the reaction of ethylene with carbon monoxide and water to produce propanoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Pentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to pentan-2-one using oxidizing agents such as potassium dichromate (VI) in the presence of sulfuric acid . Propanoic acid can undergo typical carboxylic acid reactions, such as esterification and reduction. It reacts with alcohols in the presence of an acid catalyst to form esters and can be reduced to propan-1-ol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation of Pentan-2-ol: Potassium dichromate (VI) and sulfuric acid.
Reduction of Propanoic Acid: Lithium aluminum hydride.
Esterification of Propanoic Acid: Alcohols and acid catalysts.
Major Products Formed
Oxidation of Pentan-2-ol: Pentan-2-one.
Reduction of Propanoic Acid: Propan-1-ol.
Esterification of Propanoic Acid: Propanoate esters.
Wissenschaftliche Forschungsanwendungen
Pentan-2-ol is used as a solvent and an intermediate in the synthesis of other chemicals. It is also used in the production of fragrances and flavors due to its pleasant odor . Propanoic acid is widely used as a preservative in the food industry, particularly in baked goods, to inhibit mold growth. It is also used in the production of cellulose acetate propionate, which is used in coatings, films, and plastics .
Wirkmechanismus
The mechanism of action of pentan-2-ol involves its oxidation to pentan-2-one. The oxidation process involves the transfer of electrons from pentan-2-ol to the oxidizing agent, resulting in the formation of pentan-2-one and water . Propanoic acid exerts its preservative effect by lowering the pH of the environment, inhibiting the growth of mold and bacteria. It disrupts the cell membrane and metabolic processes of microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentan-1-ol: A primary alcohol with similar properties but different reactivity.
Butan-2-ol: A secondary alcohol with a shorter carbon chain.
Acetic Acid: A carboxylic acid with a shorter carbon chain.
Uniqueness
Pentan-2-ol is unique due to its chiral nature, allowing it to exist as two enantiomers with different properties. Propanoic acid is unique in its effectiveness as a preservative and its ability to inhibit mold growth at low concentrations .
Eigenschaften
CAS-Nummer |
143222-24-6 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
pentan-2-ol;propanoic acid |
InChI |
InChI=1S/C5H12O.C3H6O2/c1-3-4-5(2)6;1-2-3(4)5/h5-6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
BDPAXDAKBMCTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)O.CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


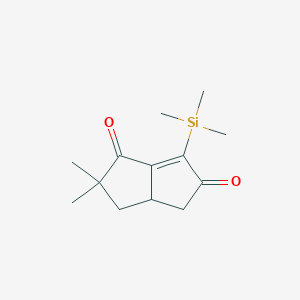
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)
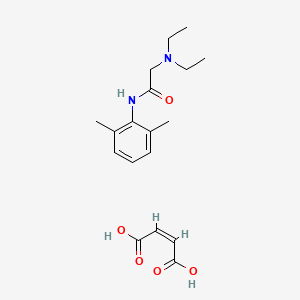

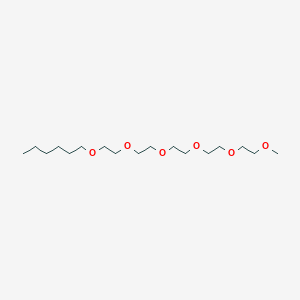
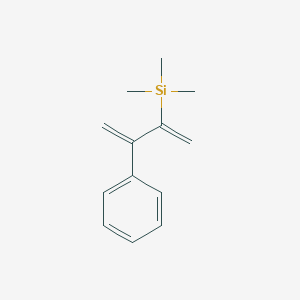
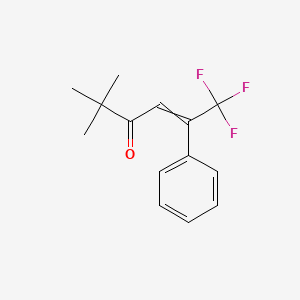
![2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate](/img/structure/B12553774.png)
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
